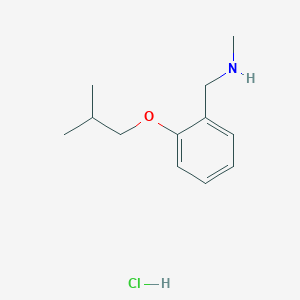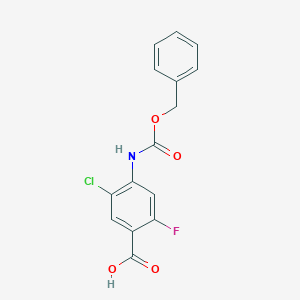![molecular formula C13H13N3S3 B2490985 5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine CAS No. 690960-46-4](/img/structure/B2490985.png)
5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves several steps, including the reaction of active methylene nitriles with substituted thiophenes or the condensation of ternary mixtures involving thioxo-tetrahydrothieno[2,3-d]pyrimidinones, chloroacetic acid, and appropriate aldehydes. A key step often involves cyclization reactions to form the thieno[2,3-d]pyrimidine core, followed by various functionalization reactions to introduce additional substituents such as methyl, thio, or other groups to the core structure (Westerlund, 1980); (Abdel-fattah et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of thieno[2,3-d]pyrimidines often involves X-ray crystallography to determine planar conformations and to understand the spatial arrangement of substituents around the thienopyrimidine core. Quantum chemical calculations can be used to study the energies, electronic structures, and molecular geometries, which are crucial for predicting reactivity and interaction with other molecules (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including electrophilic substitution, alkylation, and cyclization. These reactions are influenced by the nature of the substituents and the reaction conditions. The reactivity patterns are essential for functionalizing the core structure for specific applications (Ortikov, 2014).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystallinity, are significant for their handling and application in synthesis. These properties can vary widely depending on the specific substituents attached to the thienopyrimidine core.
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines, including acidity, basicity, and reactivity towards various reagents, are crucial for their use in synthetic chemistry. Studies on their reactivity with nitrating agents, for instance, help understand their susceptibility to electrophilic attacks and the feasibility of introducing nitro groups into the molecule (Mamarakhmonov et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : The compound is integral in the synthesis of various heterocyclic compounds, notably 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These compounds are synthesized through reactions involving active methylene nitriles and azido-substituted thiophenes, leading to a range of structurally diverse molecules (Westerlund, 1980).
- Investigation of Reaction Mechanisms : Research has explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of various thieno[2,3-d]pyrimidine derivatives. This investigation provides insights into the reaction mechanisms and intermediates involved in the synthesis of these compounds (Davoodnia et al., 2009).
Biological and Pharmacological Research
- Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have been found to exhibit promising radioprotective and antitumor activities. This research opens avenues for the development of new therapeutic agents based on these compounds (Alqasoumi et al., 2009).
- Structural and Electronic Exploration for Pharmaceutical and NLO Applications : Studies on thiopyrimidine derivatives, including those involving the pyrimidine ring, have shown significant promise for applications in medicine and nonlinear optics (NLO). These compounds have been analyzed for their structural, electronic, and NLO properties, highlighting their potential in various high-tech applications (Hussain et al., 2020).
Chemical Synthesis and Molecular Interactions
- Advanced Synthesis Techniques : The compound is pivotal in the advanced synthesis of various sulfur heterocyclic compounds, which have potential as radioprotective and anticancer agents. This includes the use of isothiocyanates and different reagents, showcasing the compound's versatility in synthetic chemistry (Ghorab et al., 2006).
- Interaction with Anions : Research on the interactions of thiamine with anions has involved derivatives of thieno[2,3-d]pyrimidine. These studies contribute to a better understanding of molecular recognition processes involving hydrogen bonding, crucial in the development of targeted pharmaceuticals (Hu et al., 1999).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction mechanism with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .
Propiedades
IUPAC Name |
5,6-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S3/c1-7-8(2)19-13-11(7)12(14-6-15-13)18-5-10-4-17-9(3)16-10/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZBKUTIPQBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CSC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)


![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)
![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)
![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
